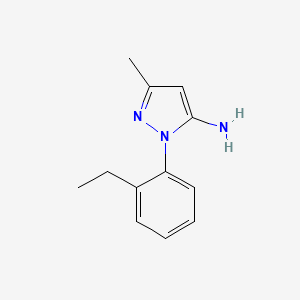

3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16249644

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3 |

|---|---|

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 2-(2-ethylphenyl)-5-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C12H15N3/c1-3-10-6-4-5-7-11(10)15-12(13)8-9(2)14-15/h4-8H,3,13H2,1-2H3 |

| Standard InChI Key | MKKRMEOVEWYVAF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=CC=C1N2C(=CC(=N2)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at positions 1, 3, and 5. The 2-ethylphenyl group at position 1 introduces steric bulk, while the methyl group at position 3 and the amine at position 5 contribute to its electronic profile. The ethyl group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems.

Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 201.27 g/mol | |

| CAS Number | 1020703-66-5 | |

| Density | Not reported | - |

| Boiling/Melting Points | Not reported | - |

The absence of reported density and thermal properties underscores the need for further experimental characterization. Spectroscopic techniques such as -NMR and IR could elucidate structural details, including rotational barriers of the ethylphenyl group and hydrogen-bonding interactions involving the amine .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine typically involves:

-

Condensation Reactions: Reacting 2-ethylphenylhydrazine with β-keto esters or nitriles to form the pyrazole core. For example, ethyl acetoacetate reacts with 2-ethylphenylhydrazine under reflux conditions to yield an intermediate hydrazone, which cyclizes to the pyrazole .

-

Cyclization: Using agents like phosphoryl chloride () or Lawesson’s reagent to facilitate ring closure . A patent (WO2015063709A1) describes analogous methods for related pyrazoles, emphasizing the role of cyclizing agents in improving yield .

-

Functional Group Modifications: Introducing the amine group via nucleophilic substitution or reductive amination.

Optimization Challenges

Reaction efficiency depends on solvent polarity, temperature, and catalyst selection. For instance, polar aprotic solvents like DMF enhance cyclization rates but may complicate purification . Recent advances propose microwave-assisted synthesis to reduce reaction times and improve purity.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing kinase inhibitors and apoptosis inducers. Structural analogs with fluorinated ethyl groups show enhanced blood-brain barrier penetration, making them candidates for neuro-oncology.

Agricultural Chemistry

Pyrazole derivatives are explored as herbicides and fungicides. The ethylphenyl moiety improves soil stability, prolonging agrochemical activity.

Comparative Analysis with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume